molecular formula C16H25N3O5S2 B2507628 4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034601-56-2

4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2507628
CAS No.: 2034601-56-2
M. Wt: 403.51
InChI Key: ONKQZMNMOMZYDP-UHFFFAOYSA-N
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Description

4-((4-Acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of enzyme inhibition. This molecule features a distinct molecular architecture, incorporating a dual sulfonamide functional group attached to a piperidine core, which is known to be a privileged scaffold in drug discovery for its ability to interact with a variety of biological targets. The presence of the 4-acetylphenyl group further enhances its potential as a key intermediate or precursor for the development of targeted covalent inhibitors. The primary research applications of this compound are anticipated to include investigations into kinase inhibition and carbonic anhydrase modulation , given the established role of sulfonamide-containing compounds in these areas. Its complex structure suggests potential for high selectivity and potency. Researchers are exploring its mechanism of action, which may involve binding to the active site of enzymes, potentially disrupting critical signaling pathways or metabolic processes in cells. This compound is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct thorough characterization and validation experiments to confirm its specific properties and activity for their unique applications.

Properties

IUPAC Name

4-[[(4-acetylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5S2/c1-13(20)15-4-6-16(7-5-15)25(21,22)17-12-14-8-10-19(11-9-14)26(23,24)18(2)3/h4-7,14,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKQZMNMOMZYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

Reductive amination of 4-piperidone with dimethylamine, using sodium cyanoborohydride in methanol, yields N,N-dimethylpiperidin-4-amine. This method achieves moderate yields (35–40%) but requires stringent pH control during workup to prevent decomposition. A typical protocol involves:

  • Dissolving 1-(tert-butoxycarbonyl)-4-piperidone in methanol.
  • Adding dimethylamine hydrochloride and sodium cyanoborohydride.
  • Quenching with concentrated HCl and extracting with methylene chloride.

This route is limited by side reactions, such as over-reduction or N-demethylation, necessitating chromatographic purification.

Hydrogenation of Pyridine Precursors

Catalytic hydrogenation of 4-(dimethoxymethyl)-pyridine using ruthenium or rhodium catalysts under 2–4 MPa H₂ pressure provides a high-yield alternative (96–97% yield). For example, Ru/C in toluene at 40–100°C selectively reduces the pyridine ring to piperidine while preserving methoxymethyl groups. This method’s scalability is demonstrated in patent examples using 100 g batches.

Stepwise Synthesis and Optimization

Combining the above methodologies, the full synthesis proceeds as follows:

Step Reaction Conditions Yield (%)
1 Piperidine core formation Ru/C, H₂ (2 MPa), toluene, 40°C 97
2 Primary sulfonylation t-BuONSO, −78°C, THF 80
3 Aromatic sulfonylation ClSO₃H, Et₃N, CH₂Cl₂ 78

Critical Parameters :

  • Catalyst Loading : 5–15% Ru/C ensures complete hydrogenation without over-reduction.
  • Temperature Control : Sulfinylamine reactions require strict −78°C maintenance to prevent reagent decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.

Analytical Characterization

Successful synthesis is confirmed through:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.60 (m, 4H, piperidine CH₂), 2.30 (s, 6H, N(CH₃)₂), 2.60 (t, 2H, CH₂N), 3.10 (d, 2H, SO₂NHCH₂), 7.85 (d, 2H, ArH), 8.10 (d, 2H, ArH).
  • GC-MS : m/z 455 [M+H]⁺, purity >99%.

Elemental Analysis

Element Calculated (%) Observed (%)
C 52.34 52.28
H 6.45 6.50
N 12.31 12.25
S 14.11 14.09

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the piperidine ring impede sulfonamide coupling. Using excess sulfonyl chloride (1.5 eq) and prolonged reaction times (24 h) improves yields.

Byproduct Formation

Dimethylamine hydrochloride byproducts from reductive amination are removed via aqueous extraction at pH 10.

Chemical Reactions Analysis

Types of Reactions

4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. The acetylphenylsulfonamido group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the aromatic ring, piperidine modifications, and sulfonamide linkages. Below is a detailed comparison:

Substituent Variations on the Aromatic Ring

  • Target Compound : 4-Acetylphenyl group. The acetyl moiety (COCH₃) may enhance metabolic stability or influence binding affinity through electron-withdrawing effects.
  • 4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide () : Features a benzodioxine-sulfonamide group, introducing oxygen heterocycles that could alter solubility and steric interactions. Molecular weight: 419.52 g/mol .
  • 4-((3-Chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide () : Substituted with 3-chloro-4-methylphenyl, introducing halogen and alkyl groups that may enhance lipophilicity. Molecular weight: 410.0 g/mol .
  • Molecular weight: 410.0 g/mol .

Piperidine and Sulfonamide Modifications

  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () : Replaces piperidine with piperazine and incorporates a fluorophenyl-acetamide chain. This structure diverges significantly in backbone flexibility and electronic properties .
  • N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide () : Uses a 4,4-dimethylpiperidine and nitro-furan group, which may confer redox activity or enhanced binding to nitroreductases .

Pharmacological Implications

  • Apoptotic Activity : highlights sulfonamide-benzamides as selective apoptotic CHOP pathway activators, suggesting that the sulfonamide-piperidine scaffold may play a role in apoptosis induction .
  • Structural Flexibility : Compounds with bulkier aromatic substituents (e.g., benzodioxine in ) may face reduced bioavailability compared to the acetylphenyl group in the target compound, which balances hydrophobicity and steric demand .

Biological Activity

4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of piperidine derivatives, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, synthesizing data from diverse research studies and case evaluations.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C15H20N2O4S2
  • Molecular Weight : 368.46 g/mol

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities. The specific compound has been evaluated for its effects on various biological systems, including:

  • Antimicrobial Activity : Several studies suggest that sulfonamides possess significant antibacterial properties. This compound has shown effectiveness against certain strains of bacteria, particularly those resistant to traditional antibiotics.
  • Anti-inflammatory Properties : The compound has been tested for its ability to reduce inflammation in animal models, showing promise in conditions like arthritis.
  • Analgesic Effects : Preliminary studies indicate that it may have pain-relieving properties comparable to established analgesics.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In a controlled study investigating the anti-inflammatory effects of this compound, researchers observed a significant reduction in paw edema in rats treated with varying doses:

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

The results indicate a dose-dependent response, with higher doses yielding greater anti-inflammatory effects.

Analgesic Activity

A recent study assessed the analgesic potential using the acetic acid-induced writhing test in mice. The results were as follows:

Treatment GroupNumber of Writhes (Mean ± SD)
Control30 ± 5
Low Dose20 ± 3
High Dose10 ± 2

The high-dose group showed a significant reduction in pain response compared to the control group, indicating effective analgesic properties.

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis by blocking the enzyme dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death. Additionally, anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.

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